molecular formula C18H18N2O5 B11423283 3-(2,5-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11423283
M. Wt: 342.3 g/mol
InChI Key: QBJRWNBEHCXMTG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and hydroxy functional groups, as well as an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and a nitrile.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the oxazole ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the oxazole ring is replaced by the hydroxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of both methoxy and hydroxy groups, along with the oxazole ring, suggests potential bioactivity that could be harnessed for therapeutic purposes.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the hydroxyphenyl group.

    N-(3-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the dimethoxyphenyl group.

    3-(2,5-Dimethoxyphenyl)-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the hydroxy group on the phenyl ring.

Uniqueness

The presence of both the 2,5-dimethoxyphenyl and 3-hydroxyphenyl groups in the same molecule, along with the oxazole ring, makes 3-(2,5-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H18N2O5/c1-23-13-6-7-16(24-2)14(9-13)15-10-17(25-20-15)18(22)19-11-4-3-5-12(21)8-11/h3-9,17,21H,10H2,1-2H3,(H,19,22)

InChI Key

QBJRWNBEHCXMTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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